molecular formula C8H8O2 B1208291 2,6-Dimethylbenzoquinone CAS No. 527-61-7

2,6-Dimethylbenzoquinone

Cat. No.: B1208291
CAS No.: 527-61-7
M. Wt: 136.15 g/mol
InChI Key: SENUUPBBLQWHMF-UHFFFAOYSA-N
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Description

m-Xyloquinone: It is a yellow to brown crystalline powder that is soluble in toluene and has a melting point of 123-125°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Safety and Hazards

2,6-Dimethylbenzoquinone is considered hazardous. It is toxic if swallowed, harmful if inhaled, and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 2,6-Dimethylbenzoquinone were not found in the search results, its potential uses as an organic intermediate and its role in the curing process of resins suggest areas for further exploration .

Relevant Papers

One relevant paper discusses the oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent . Another paper provides safety data and discusses the hazards associated with this compound .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylbenzoquinone plays a significant role in biochemical reactions, particularly as a source of free radicals. These highly reactive species can initiate the polymerization of monomers in certain resin systems . The compound interacts with various enzymes and proteins, including lipoamide dehydrogenase, which catalyzes the reversible NAD(+)-dependent oxidation of dihydrolipoyl cofactors . This interaction is crucial for the functioning of multienzyme complexes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and glycine reductase.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It acts as an antibacterial substance at physiological concentrations . At higher concentrations, it exhibits mutagenic, cytotoxic, genotoxic, and hepatotoxic properties . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of cholinesterase in duck serum, which is a reliable biomarker for evaluating the toxic effects of environmental stressors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can catalyze diaphorase reactions by Mycobacterium tuberculosis lipoamide dehydrogenase . Additionally, it can undergo chemical oxidation by electrochemically generated Fenton’s reagent, leading to the degradation of 2,6-dimethylaniline . These interactions highlight the compound’s ability to modulate enzyme activity and influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause irreversible damage to skin, eyes, and lungs, emphasizing the need for protective measures during handling . The temporal effects on cellular function include potential alterations in gene expression and enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antibacterial properties without significant adverse effects . At higher doses, the compound can cause toxic effects, including mutagenicity, cytotoxicity, and hepatotoxicity . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with lipoamide dehydrogenase is a key example, as it plays a role in the oxidation of dihydrolipoyl cofactors . This interaction is essential for the proper functioning of metabolic pathways involving pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and glycine reductase.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and interactions with cellular components . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of m-xyloquinone typically involves large-scale oxidation processes using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by crystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:

Conclusion

m-Xyloquinone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes.

Properties

IUPAC Name

2,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENUUPBBLQWHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200664
Record name 2,6-Dimethyl-1,4-benzoquinone
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-61-7
Record name 2,6-Dimethyl-1,4-benzoquinone
Source CAS Common Chemistry
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Record name 2,6-Dimethyl-1,4-benzoquinone
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Record name 2,6-Dimethylbenzoquinone
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Record name 2,6-Dimethyl-1,4-benzoquinone
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Record name 2,6-dimethyl-p-benzoquinone
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Record name 2,6-DIMETHYLBENZOQUINONE
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Synthesis routes and methods

Procedure details

A mixture of 2,6-dimethylphenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2,6-dimethyl-1,4-benzoquinone formed (97%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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